molecular formula C24H33BrN4O2Si B14784646 Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo-

Cat. No.: B14784646
M. Wt: 517.5 g/mol
InChI Key: XKISAYDWFDHORE-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, a bromo substituent, and a dimethylsilyl ether group

Preparation Methods

The synthesis of Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromo- typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the bromo substituent: This step often involves bromination reactions using reagents such as N-bromosuccinimide (NBS).

    Attachment of the dimethylsilyl ether group: This can be done using silylation reagents like tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base.

    Final coupling reactions:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

Ethanone, 1-[4-amino-7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-5-(4-methylphenyl)-

Properties

Molecular Formula

C24H33BrN4O2Si

Molecular Weight

517.5 g/mol

IUPAC Name

1-[4-amino-7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-6-yl]-2-bromoethanone

InChI

InChI=1S/C24H33BrN4O2Si/c1-16-8-10-17(11-9-16)19-20-22(26)27-15-28-23(20)29(21(19)18(30)14-25)12-7-13-31-32(5,6)24(2,3)4/h8-11,15H,7,12-14H2,1-6H3,(H2,26,27,28)

InChI Key

XKISAYDWFDHORE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N(C3=NC=NC(=C23)N)CCCO[Si](C)(C)C(C)(C)C)C(=O)CBr

Origin of Product

United States

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